molecular formula C11H14ClNO B1484813 trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol CAS No. 1867447-47-9

trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol

Cat. No. B1484813
M. Wt: 211.69 g/mol
InChI Key: USBZKUDHLFLNGX-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol (trans-2-CPCB) is a small organic molecule that has been of interest to researchers due to its ability to interact with proteins and other molecules. Trans-2-CPCB is a chiral compound, which means it has two distinct forms (enantiomers) that are mirror images of each other. It has a molecular weight of 215.61 g/mol, and it is an off-white solid. Trans-2-CPCB has been studied for its potential use in drug synthesis, protein folding, and other areas of scientific research.

Scientific Research Applications

Crystallography and Structural Analysis

The crystal structure of photodimerized cyclobutane compounds demonstrates the intricacies of molecular arrangement and dimerization processes, providing insight into reaction mechanisms and structural stability. The structure of 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl)cyclobutane reveals a head-to-tail dimerization with specific dihedral angles, highlighting the conformational characteristics of cyclobutane derivatives (Busetti et al., 1980).

Synthetic Chemistry

Synthetic routes to cyclobutylalkylamines, such as sibutramine and its metabolites, illustrate the versatility of cyclobutane derivatives in medicinal chemistry and drug synthesis. The synthesis of sibutramine, involving Grignard–reduction reactions, underscores the utility of cyclobutane cores in developing therapeutic agents (Jeffery et al., 1996).

Photochemistry

The study of flouro- and chloro-substituted trans-stilbene derivatives in the crystalline phase reveals the photochemical reactivity of cyclobutane systems. The stereospecific cycloaddition reactions leading to cyclobutane derivatives demonstrate the potential of these compounds in photodynamic therapies and materials science (Brune et al., 1994).

Peptide Synthesis and Structural Study

The incorporation of cyclobutane derivatives into beta-peptides shows the potential for creating highly rigid peptide structures. The synthesis of 2-aminocyclobutane-1-carboxylic acids and their derivatives facilitates the development of novel peptide-based materials with enhanced stability and unique structural features (Izquierdo et al., 2005).

properties

IUPAC Name

(1R,2R)-2-[(2-chlorophenyl)methylamino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBZKUDHLFLNGX-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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